3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
CAS No.: 175204-13-4
Cat. No.: VC20899262
Molecular Formula: C11H6BrF6NO2
Molecular Weight: 378.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175204-13-4 |
|---|---|
| Molecular Formula | C11H6BrF6NO2 |
| Molecular Weight | 378.06 g/mol |
| IUPAC Name | 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile |
| Standard InChI | InChI=1S/C11H6BrF6NO2/c12-7-1-2-8(20-4-10(13,14)15)6(3-19)9(7)21-5-11(16,17)18/h1-2H,4-5H2 |
| Standard InChI Key | LMWGWGQYRSNKJZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1OCC(F)(F)F)C#N)OCC(F)(F)F)Br |
| Canonical SMILES | C1=CC(=C(C(=C1OCC(F)(F)F)C#N)OCC(F)(F)F)Br |
Introduction
Structural Characteristics and Physical Properties
3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (CAS No. 175204-13-4) is characterized by an aromatic benzene ring substituted with three key functional groups: a nitrile group, a bromine atom at position 3, and two 2,2,2-trifluoroethoxy groups at positions 2 and 6 . The molecular formula is C₁₁H₆BrF₆NO₂, with a molecular weight of 378.06 g/mol . The compound's structural arrangement creates a distinct electronic environment that influences its reactivity and applications.
The physical state of this compound at room temperature is typically a crystalline solid with a melting point of 87-89°C . Its boiling point has been predicted to be approximately 336.3±42.0°C, though this is a calculated rather than experimentally determined value . The compound has a predicted density of 1.70±0.1 g/cm³, reflecting its relatively high molecular weight and the presence of heavy atoms in its structure .
Chemical Identifiers and Nomenclature
For precise identification in chemical databases and literature, various standardized identifiers are used for this compound:
Table 1: Chemical Identifiers for 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Chemical Properties and Reactivity
Electronic Effects and Reactivity
The trifluoroethoxy groups (-OCH₂CF₃) at positions 2 and 6 are strong electron-withdrawing substituents due to the electronegative trifluoromethyl moiety . This electronic effect significantly reduces electron density on the aromatic ring, creating an electron-deficient system. The result is enhanced reactivity of the nitrile group toward nucleophilic substitution or addition reactions .
The bromine atom at position 3 serves as an important reactive site, providing opportunities for further functionalization through various cross-coupling reactions, including Suzuki or Ullmann couplings . This makes the compound particularly valuable as a synthetic intermediate in building more complex molecular structures.
Types of Reactions
Based on its structural features, 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile can participate in several types of chemical reactions:
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Nucleophilic Substitution Reactions: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups.
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Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds at the bromine position.
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Reduction Reactions: The nitrile group can be reduced to form corresponding amines under appropriate conditions.
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Oxidation Reactions: Under specific conditions, the compound can be oxidized to introduce additional functional groups.
These reaction pathways make this compound a versatile building block in organic synthesis, particularly for the construction of complex fluorinated scaffolds.
Synthesis Methods
The synthesis of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile typically involves multiple steps, with careful consideration of reaction conditions to achieve good yields and high purity.
Synthetic Routes
A common synthetic approach involves the reaction of 3-bromo-2,6-dihydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product. This etherification process introduces the trifluoroethoxy groups at positions 2 and 6 of the aromatic ring.
An alternative synthetic route might involve:
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Starting with 2,6-dihydroxybenzonitrile
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Introducing the trifluoroethoxy groups via reaction with 2,2,2-trifluoroethyl bromide under basic conditions
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Selective bromination at position 3 using a brominating agent such as N-bromosuccinimide (NBS)
Industrial Production Methods
For larger-scale production, the synthetic routes would likely be optimized to ensure high yield and purity. This might involve:
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Use of continuous flow reactors for better control of reaction parameters
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Optimized reaction conditions to minimize side products
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Advanced purification techniques such as recrystallization and chromatography
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Stringent quality control measures
The specific details of industrial production methods may vary depending on the scale and intended application of the final product.
Applications in Research and Industry
3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile has found applications across various fields, primarily as a synthetic intermediate in the development of more complex molecules.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block due to its functionalized structure:
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The bromine atom provides a reactive site for cross-coupling reactions
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The nitrile group can be transformed into various nitrogen-containing functionalities
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The trifluoroethoxy groups impart specific electronic and steric properties to derived compounds
These features make it particularly useful in the construction of complex molecular scaffolds requiring precise control of electronic and steric properties.
Pharmaceutical and Agrochemical Research
In pharmaceutical research, 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile serves as an intermediate in the synthesis of potential drug candidates. The incorporation of fluorinated groups has become increasingly important in medicinal chemistry for several reasons:
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Enhanced metabolic stability of resulting compounds
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Improved binding specificity to biological targets
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Modulation of lipophilicity and membrane permeability
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Alteration of pKa values of neighboring functional groups
Similar applications exist in agrochemical research, where fluorinated compounds often demonstrate improved bioavailability and resistance to metabolic degradation.
Materials Science
The unique electronic properties of this compound make it of interest in materials science applications. Fluorinated aromatic compounds have been investigated for use in:
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Specialty polymers with unique thermal and chemical resistance
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Electronic materials with specific conductive or semiconductive properties
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Liquid crystal displays and related technologies
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Surface-active agents and coatings
| Compound | Biological Activity | Target System |
|---|---|---|
| 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | Antiproliferative effects | Leukemia cell lines |
| 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile | Moderate cytotoxicity | Various cancer cell lines |
| Fluorinated benzonitrile derivatives | Enzyme inhibition | Metabolic pathways |
| It's important to note that the biological activities reported are primarily from preliminary research, and further studies are needed to fully characterize the therapeutic potential of this compound. |
Physicochemical Properties and Structure-Activity Relationships
The physicochemical properties of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile provide insights into its potential applications and biological activities.
Comparative Structural Analysis
Table 3: Structural and Electronic Comparison with Related Compounds
Electron-Withdrawing Effects
The trifluoroethoxy groups in 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile create a highly electron-deficient aromatic ring, making it particularly reactive toward nucleophilic aromatic substitution. This property is less pronounced in compounds with fewer fluorinated substituents or different substitution patterns.
The electron-withdrawing effects also influence the acidity of aromatic protons and the reactivity of the nitrile group, which can be important considerations in designing synthetic routes involving this compound.
Research Findings and Future Directions
Current research on 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile focuses on expanding its applications in synthetic chemistry and exploring its potential biological activities.
Synthetic Utility
Recent studies have highlighted the value of this compound in palladium-catalyzed cross-coupling reactions. The bromine at position 3 enables selective functionalization, allowing for the construction of complex heterocycles and other structures of interest in medicinal chemistry.
Research has shown that optimized reaction conditions for Suzuki couplings involve Pd(PPh₃)₄ as a catalyst, with cesium carbonate as a base in THF/water mixtures. These conditions allow for the efficient formation of carbon-carbon bonds while preserving the trifluoroethoxy groups and nitrile functionality.
Future Research Directions
Several promising avenues for future research on this compound include:
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Exploration of its potential as a precursor for fluorinated pharmaceutical compounds
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Further investigation of its biological activities, particularly its antiproliferative effects
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Development of more efficient synthetic routes for its preparation
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Computational studies to better understand its electronic properties and reactivity patterns
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Application in the development of advanced materials with unique properties These research directions reflect the continuing interest in fluorinated compounds for various applications in chemistry, biology, and materials science.
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